molecular formula C8H15N3O2S B11981429 Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate CAS No. 126668-03-9

Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate

Cat. No.: B11981429
CAS No.: 126668-03-9
M. Wt: 217.29 g/mol
InChI Key: VPLYGTXBPICDGH-UHFFFAOYSA-N
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Description

Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate is a chemical compound with the molecular formula C8H15N3O2S and a molecular weight of 217.292 g/mol It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and a carbothioylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate typically involves the reaction of 4-methylpiperazine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate is unique due to its specific substitution pattern on the piperazine ring and the presence of the carbothioylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

126668-03-9

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

methyl N-(4-methylpiperazine-1-carbothioyl)carbamate

InChI

InChI=1S/C8H15N3O2S/c1-10-3-5-11(6-4-10)7(14)9-8(12)13-2/h3-6H2,1-2H3,(H,9,12,14)

InChI Key

VPLYGTXBPICDGH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)OC

Origin of Product

United States

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